1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with a bromophenoxy group and a pyridyl moiety
Preparation Methods
The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the bromophenoxy group: This step often involves nucleophilic substitution reactions where a bromophenol derivative reacts with a suitable leaving group on the pyrazole ring.
Attachment of the pyridyl moiety: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyridyl group with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE include:
3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide: This compound shares the bromophenoxy and methyl groups but differs in the core structure, which is an isoxazole instead of a pyrazole.
Other pyrazole derivatives: Compounds with similar pyrazole cores but different substituents can exhibit varying biological activities and properties.
The uniqueness of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15BrN4O2 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2/c1-12-2-7-16(19-10-12)20-17(23)15-8-9-22(21-15)11-24-14-5-3-13(18)4-6-14/h2-10H,11H2,1H3,(H,19,20,23) |
InChI Key |
AZWXFCLLWHAZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.